(4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one
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Overview
Description
(4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a fluorophenyl group and a thiophen-2-ylmethylene moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one typically involves the condensation of 4-fluoroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, or the thiazolidinone ring can be reduced to a thiazolidine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl or thiophene moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfoxide, while reduction with NaBH4 can produce the amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens. Its ability to inhibit the growth of microorganisms makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound has been investigated for its anticancer properties. Studies have demonstrated its potential to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to the creation of advanced products with diverse applications.
Mechanism of Action
The mechanism of action of (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer cells, the compound may induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one
- (4Z,5Z)-4-((4-bromophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one
- (4Z,5Z)-4-((4-methylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one
Uniqueness
Compared to its analogs, (4Z,5Z)-4-((4-fluorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For instance, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and increasing its overall efficacy in biological systems.
Properties
IUPAC Name |
(5Z)-4-(4-fluorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS2/c15-9-3-5-10(6-4-9)16-13-12(20-14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVRUDZBRNOWKX-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=NC3=CC=C(C=C3)F)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=NC3=CC=C(C=C3)F)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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